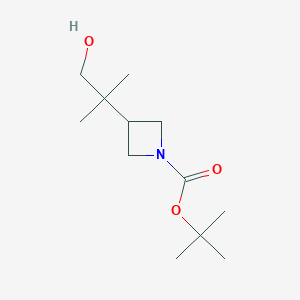

Tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate (CAS: 1375303-96-0) is a bicyclic organic compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . The structure features an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a branched 1-hydroxy-2-methylpropan-2-yl group. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety, enhancing stability and enabling selective functionalization in synthetic workflows .

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(4,5)8-14/h9,14H,6-8H2,1-5H3 |

InChI Key |

UFAPMPFJEUDVBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Protection of Azetidine Nitrogen

- The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

- This step yields tert-butyl azetidine-1-carboxylate derivatives, stabilizing the nitrogen and preventing side reactions during subsequent steps.

Introduction of the Hydroxyalkyl Side Chain

- The hydroxyalkyl substituent at the 3-position is introduced via regioselective alkylation or hydroxymethylation .

- One approach involves the reaction of the Boc-protected azetidine with an appropriate electrophile such as a tosylate or halide derivative of the hydroxyalkyl moiety.

- Alternatively, hydroxymethylation can be achieved by reaction with formaldehyde or related reagents under controlled conditions.

Formation of the 3-(1-hydroxy-2-methylpropan-2-yl) Substituent

- The side chain bearing the hydroxy and methyl groups is introduced by nucleophilic substitution or addition reactions using precursors like 1-amino-2-methylpropan-2-ol derivatives .

- This step may involve multi-step transformations including reductive amination or hydroxyalkylation to install the desired substituent with the correct stereochemistry.

Purification and Characterization

- The crude product is purified by flash column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures.

- Structural confirmation is performed by NMR spectroscopy (1H, 13C) , mass spectrometry (MS) , and elemental analysis to ensure purity and correct substitution patterns.

Detailed Preparation Example from Literature

A representative preparation of a closely related compound, tert-butyl 3-(tosyloxy)azetidine-1-carboxylate , which serves as a key intermediate, is described as follows:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Starting from tert-butyl 3-hydroxyazetidine-1-carboxylate (1 g, 5.34 mmol), add N,N-dimethylpyridin-4-amine (0.033 g), triethylamine (1.117 mL) in anhydrous DCM (20 mL) at 0 °C | - | Base and catalyst preparation |

| 2 | Add 4-methylbenzenesulfonyl chloride (1.120 g, 5.87 mmol) at 0 °C, stir at 20 °C for 16 h | - | Tosylation of hydroxy group |

| 3 | Workup: Dilution with brine and water, extraction, drying over MgSO4, evaporation | - | Standard organic workup |

| 4 | Purification by flash chromatography (silica gel, EtOAc/hexane gradient) | 85% | Obtained tert-butyl 3-(tosyloxy)azetidine-1-carboxylate as clear oil |

This tosylate intermediate can then be used for nucleophilic substitution with hydroxyalkyl nucleophiles to install the 1-hydroxy-2-methylpropan-2-yl substituent.

Alternative Synthetic Routes and Optimization

- Hydroxymethylation : Direct hydroxymethylation of Boc-protected azetidine using formaldehyde under basic conditions is a viable route to introduce the hydroxy group at the 3-position.

- Reductive amination : Using 1-amino-2-methylpropan-2-ol derivatives allows for the installation of the hydroxyalkyl side chain via reductive amination with azetidine aldehydes or ketones.

- Catalysis and solvents : Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM). Catalysts such as palladium on carbon may be used in hydrogenation steps if required.

- Scale-up considerations : Industrial synthesis may employ continuous flow reactors and automated platforms to improve yield and reproducibility.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of azetidine nitrogen | Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT | >90 | Standard protection step |

| Tosylation of 3-hydroxy group | 4-methylbenzenesulfonyl chloride, N,N-dimethylpyridin-4-amine, triethylamine, DCM, 0 °C to RT, 16 h | 85 | Intermediate for substitution |

| Nucleophilic substitution with hydroxyalkyl nucleophile | Hydroxyalkyl amine or alcohol derivative, base, THF or DCM | 70-80 | Installation of 1-hydroxy-2-methylpropan-2-yl group |

| Purification | Flash chromatography (silica gel, EtOAc/hexane gradient) | - | Ensures high purity |

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm), azetidine ring protons, and hydroxyalkyl side chain protons confirm structure.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~244 g/mol) and fragmentation patterns support the assigned structure.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming purity and composition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate and its analogs:

Key Research Findings and Comparative Analysis

Substituent Effects on Physicochemical Properties

- Hydrophilicity and Solubility : The branched 1-hydroxy-2-methylpropan-2-yl group in the target compound introduces steric bulk and moderate hydrophilicity, contrasting with simpler substituents like hydroxymethyl (CAS 142253-56-3) or hydroxyethyl (CAS 152537-03-6). The latter exhibits a predicted boiling point of 287.4°C , likely due to increased hydrogen-bonding capacity from the linear hydroxyethyl chain .

Biological Activity

Tert-butyl 3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate (CAS No. 1375303-96-0) is a compound belonging to the class of azetidine derivatives, characterized by its unique four-membered ring structure. Its molecular formula is , and it has a molecular weight of approximately 245.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored through various studies and applications.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxyl group, and a carboxylate moiety attached to the azetidine ring. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 1375303-96-0 |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance, its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Research : In a controlled experiment, the compound was administered to murine models exhibiting inflammation. Results showed a reduction in swelling and inflammatory markers compared to control groups, suggesting its potential use in therapeutic applications for inflammatory conditions .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring.

- Introduction of the tert-butyl and hydroxymethyl groups.

This synthetic route can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.